

2-Hydroxyglutaric Aciduria: A Technical Guide to Pathophysiology and Genetics

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Abstract

2-Hydroxyglutaric aciduria (2-HGA) encompasses a group of rare, inherited neurometabolic disorders characterized by the accumulation of 2-hydroxyglutarate (2-HG) in bodily fluids. This guide provides an in-depth technical overview of the pathophysiology and genetics of the three primary forms of 2-HGA: **L-2-hydroxyglutaric aciduria** (L-2-HGA), **D-2-hydroxyglutaric aciduria** (D-2-HGA), and the combined **D,L-2-hydroxyglutaric aciduria** (D,L-2-HGA). We delve into the molecular genetics, the functional consequences of enzymatic and transporter defects, and the downstream cellular and clinical manifestations. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of therapeutics for these devastating disorders.

Introduction

2-Hydroxyglutaric aciduria is a condition leading to progressive brain damage.^{[1][2][3]} The major types of this disorder are **D-2-hydroxyglutaric aciduria** (D-2-HGA), **L-2-hydroxyglutaric aciduria** (L-2-HGA), and combined **D,L-2-hydroxyglutaric aciduria** (D,L-2-HGA).^{[1][2]} These conditions are characterized by the accumulation of the respective stereoisomers of 2-hydroxyglutarate in urine, plasma, and cerebrospinal fluid. While clinically overlapping, the distinct genetic etiologies and pathophysiological mechanisms of each type necessitate a detailed and separate examination.

Genetics and Molecular Basis

The genetic basis of 2-HGA is heterogeneous, with distinct genes implicated in each form of the disorder. The inheritance patterns also vary, ranging from autosomal recessive to autosomal dominant.

L-2-Hydroxyglutaric Aciduria (L-2-HGA)

- Gene and Protein: L-2-HGA is an autosomal recessive disorder caused by mutations in the L2HGDH gene, located on chromosome 14q22.1.[4][5][6][7] This gene encodes the mitochondrial enzyme L-2-hydroxyglutarate dehydrogenase.[8][9][10]
- Function: L-2-hydroxyglutarate dehydrogenase is an FAD-dependent enzyme that catalyzes the oxidation of L-2-hydroxyglutarate to alpha-ketoglutarate (α-KG), a key intermediate in the Krebs cycle.[8][10][11] It functions as a "metabolite repair" enzyme, preventing the accumulation of L-2-HG which can be produced through the promiscuous action of malate dehydrogenase on α-KG.[10][11][12]
- Mutations: Over 70 mutations in the L2HGDH gene have been identified, including missense, nonsense, frameshift, and splice site mutations, as well as insertions and deletions.[4][8][9] These mutations lead to a deficiency or absence of functional L-2-hydroxyglutarate dehydrogenase.[8][9]

D-2-Hydroxyglutaric Aciduria (D-2-HGA)

D-2-HGA is further classified into two subtypes based on their genetic cause and inheritance pattern.[1][2][13]

- Type I (D2HGA1):
 - Gene and Protein: This is an autosomal recessive form caused by mutations in the D2HGDH gene on chromosome 2q37.3.[12][14][15][16][17] The gene encodes the mitochondrial enzyme D-2-hydroxyglutarate dehydrogenase.[14][15][16][18]
 - Function: D-2-hydroxyglutarate dehydrogenase is a FAD-dependent enzyme that specifically catalyzes the oxidation of D-2-hydroxyglutarate to α-ketoglutarate.[14][15][16][18][19]

- Mutations: More than 30 mutations in the D2HGDH gene have been reported, leading to impaired enzyme function and the accumulation of D-2-HG.[14][16]
- Type II (D2HGA2):
 - Gene and Protein: This form is caused by heterozygous gain-of-function mutations in the IDH2 gene, which encodes the mitochondrial isocitrate dehydrogenase 2.[2][17][20][21][22] It follows an autosomal dominant inheritance pattern, often arising from de novo mutations.[1][23]
 - Function: Wild-type IDH2 catalyzes the oxidative decarboxylation of isocitrate to α-KG.[1][24] The specific mutations, most commonly at the R140 residue, confer a neomorphic activity, enabling the enzyme to reduce α-KG to D-2-HG in an NADPH-dependent manner.[20][21]

Combined D,L-2-Hydroxyglutaric Aciduria (D,L-2-HGA)

- Gene and Protein: This severe, autosomal recessive disorder is caused by mutations in the SLC25A1 gene on chromosome 22q11.21.[12][25][26] This gene encodes the mitochondrial citrate carrier (CIC).[25][26]
- Function: The CIC is responsible for transporting citrate and isocitrate out of the mitochondria in exchange for malate.[24][26] This process is crucial for fatty acid synthesis, regulation of glycolysis, and maintaining the proper balance of Krebs cycle intermediates.[26]
- Mutations: At least 12 mutations in the SLC25A1 gene have been identified to cause D,L-2-HGA.[26] These mutations severely reduce or abolish the transport function of the CIC.[26]

Pathophysiology

The accumulation of D- and/or L-2-hydroxyglutarate is the central event in the pathophysiology of 2-HGA, leading to a cascade of downstream cellular dysfunctions, with the central nervous system being particularly vulnerable.

Biochemical Consequences of Enzyme/Transporter Defects

- L-2-HGA and D-2-HGA Type I: The deficiency of L2HGDH or D2HGDH, respectively, leads to a failure in the breakdown of their specific substrates, resulting in the accumulation of L-2-HG or D-2-HG.[8][9][14][16]
- D-2-HGA Type II: Gain-of-function mutations in IDH2 lead to the overproduction of D-2-HG from α -KG.[2][20]
- Combined D,L-2-HGA: The impaired function of the mitochondrial citrate carrier (CIC) due to SLC25A1 mutations leads to the intramitochondrial accumulation of citrate and other Krebs cycle intermediates, including α -KG.[24][27] This accumulation is thought to drive the non-enzymatic or promiscuous enzymatic reduction of α -KG to both D- and L-2-HG.[27] Patients with CIC deficiency exhibit lower urinary citrate and isocitrate levels, and higher levels of downstream Krebs cycle intermediates like α -ketoglutarate, succinate, fumarate, and malate. [13][25]

Cellular Mechanisms of Neurotoxicity

The precise mechanisms by which 2-HG accumulation leads to neurotoxicity are multifaceted and are an active area of research. Several key pathways have been implicated:

- Epigenetic Dysregulation: 2-HG is structurally similar to α -KG and acts as a competitive inhibitor of α -KG-dependent dioxygenases, including histone lysine demethylases (KDMs) and the ten-eleven translocation (TET) family of DNA hydroxylases.[12][14][28] This inhibition leads to widespread alterations in histone and DNA methylation patterns, resulting in a dysregulated epigenetic landscape that can affect gene expression related to neuronal development and function.[2][12][25][28]
- Alteration of Cellular Signaling:
 - mTOR Pathway: 2-HG has been shown to activate the mTOR signaling pathway by inhibiting the KDM4A demethylase, which in turn leads to the degradation of DEPTOR, a negative regulator of mTOR.[1][24][29] The mTOR pathway is a central regulator of cell growth, proliferation, and survival. 2-HG can also inhibit microglial activation via the AMPK/mTOR/NF- κ B pathway.[8][10]
 - HIF Signaling: 2-HG can interfere with the hypoxia-inducible factor (HIF) signaling pathway, which is critical for cellular adaptation to low oxygen levels.[9][15][30]

- **Mitochondrial Dysfunction:** The accumulation of 2-HG can impair mitochondrial function. It has been reported to inhibit ATP synthase, a critical component of the electron transport chain.[\[18\]](#)[\[31\]](#) In combined D,L-2-HGA, the primary defect in the mitochondrial citrate carrier directly disrupts mitochondrial metabolism.[\[24\]](#)
- **Oxidative Stress:** The altered metabolic state induced by 2-HG accumulation can lead to increased production of reactive oxygen species (ROS) and a state of oxidative stress, which can damage cellular components, including neurons.

Clinical Manifestations

The clinical presentation of 2-HGA varies in severity and age of onset, but progressive neurological dysfunction is a common feature.

L-2-Hydroxyglutaric Aciduria (L-2-HGA)

This is a slowly progressive encephalopathy.[\[2\]](#) Symptoms typically begin in infancy or early childhood and include developmental delay, seizures, speech difficulties, and macrocephaly.[\[1\]](#)[\[13\]](#) A key feature is cerebellar ataxia, leading to problems with balance and coordination.[\[1\]](#)[\[13\]](#) The disease worsens over time, often leading to severe disability by early adulthood.[\[1\]](#)[\[13\]](#)

D-2-Hydroxyglutaric Aciduria (D-2-HGA)

The clinical features of D-2-HGA include delayed development, seizures, hypotonia, and abnormalities in the cerebrum.[\[1\]](#)[\[13\]](#)

- **Type I:** Tends to have a more variable clinical presentation, ranging from asymptomatic to severe.
- **Type II:** Often begins earlier and is associated with more severe health problems than Type I.[\[1\]](#)[\[13\]](#)[\[22\]](#) Cardiomyopathy can be a distinguishing feature of Type II.[\[1\]](#)[\[22\]](#)

Combined D,L-2-Hydroxyglutaric Aciduria (D,L-2-HGA)

This is the most severe form, with an early infantile onset of severe encephalopathy.[\[25\]](#) Affected infants present with severe seizures, profound hypotonia, and feeding and breathing difficulties, and typically survive only into infancy or early childhood.[\[1\]](#)[\[13\]](#)[\[32\]](#)

Data Presentation

Table 1: Genetic and Biochemical Overview of 2-Hydroxyglutaric Acidurias

Disorder	Gene	Protein	Inheritance	Enzyme/Transporter Function	Primary Accumulated Metabolite(s)
L-2-HGA	L2HGDH	L-2-hydroxyglutarate dehydrogenase	Autosomal Recessive	Oxidation of L-2-HG to α -KG	L-2-hydroxyglutarate
D-2-HGA Type I	D2HGDH	D-2-hydroxyglutarate dehydrogenase	Autosomal Recessive	Oxidation of D-2-HG to α -KG	D-2-hydroxyglutarate
D-2-HGA Type II	IDH2	Isocitrate dehydrogenase 2	Autosomal Dominant	Neomorphic reduction of α -KG to D-2-HG	D-2-hydroxyglutarate
Combined D,L-2-HGA	SLC25A1	Mitochondrial Citrate Carrier	Autosomal Recessive	Transport of citrate/isocitrate out of mitochondria	D- and L-2-hydroxyglutarate

Table 2: Clinical Features of 2-Hydroxyglutaric Acidurias

Feature	L-2-HGA	D-2-HGA	Combined D,L-2-HGA
Onset	Infancy/Early Childhood	Neonatal/Infancy	Early Infancy
Neurological	Progressive encephalopathy, cerebellar ataxia, developmental delay, seizures, macrocephaly	Developmental delay, seizures, hypotonia, cerebral abnormalities	Severe neonatal encephalopathy, severe seizures, profound hypotonia
Other	-	Cardiomyopathy (mainly Type II)	Respiratory and feeding difficulties
Prognosis	Severe disability by early adulthood	Variable, Type II generally more severe	Survival usually limited to infancy/early childhood

Experimental Protocols

Measurement of 2-Hydroxyglutarate in Biological Fluids

Method: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for chiral analysis.[\[4\]](#)[\[20\]](#)

Protocol Outline (GC-MS):

- Sample Preparation: Urine, plasma, or CSF is collected. An internal standard (e.g., a stable isotope-labeled 2-HG) is added.
- Extraction: Organic acids are extracted from the sample, often using an ethyl acetate extraction.[\[19\]](#)
- Derivatization: The extracted acids are derivatized to make them volatile for GC analysis. This can involve silylation. For chiral separation, derivatization with a chiral reagent like (+)-o,o-diacetyl-l-tartaric anhydride (DATAN) can be used to form diastereomers that are separable on a non-chiral column.[\[5\]](#)

- GC Separation: The derivatized sample is injected into a gas chromatograph. A chiral capillary column is often used to separate the D- and L-enantiomers.[19][33]
- MS Detection: The separated compounds are ionized and detected by a mass spectrometer. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Enzyme Activity Assays

Method: Spectrophotometric or fluorometric assays.

Protocol Outline (for L2HGDH or D2HGDH):

- Sample Preparation: Cell lysates or purified recombinant enzyme is used.
- Reaction Mixture: A reaction buffer is prepared containing the substrate (L-2-HG or D-2-HG) and an artificial electron acceptor such as phenazine methosulfate (PMS).[3]
- Initiation and Measurement: The reaction is initiated by adding the enzyme preparation. The reduction of the electron acceptor is monitored over time by measuring the change in absorbance or fluorescence at a specific wavelength. The rate of this change is proportional to the enzyme activity.

Genetic Analysis

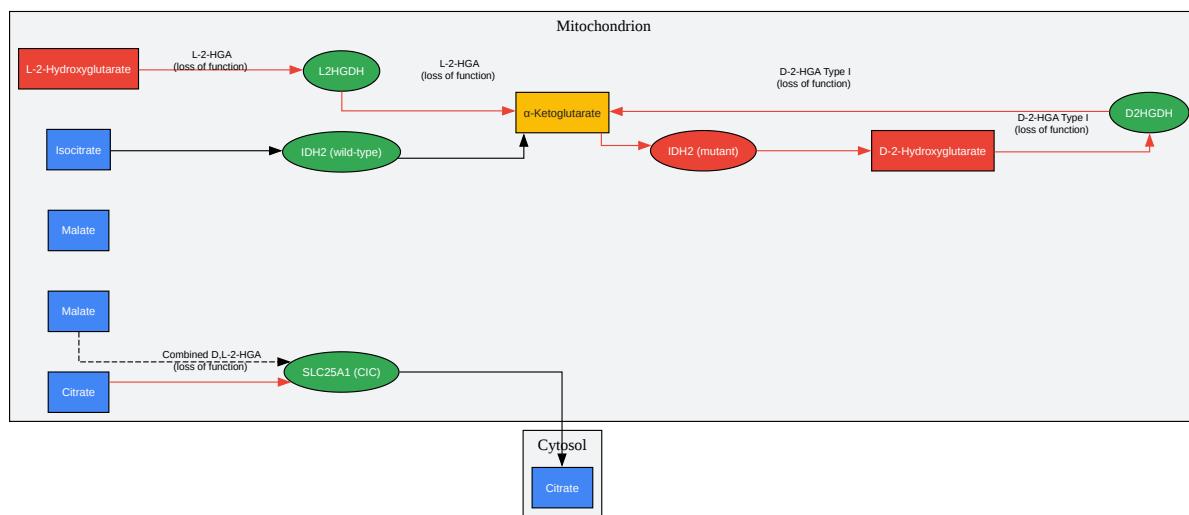
Method: Sanger sequencing or Next-Generation Sequencing (NGS) of the candidate genes (L2HGDH, D2HGDH, IDH2, SLC25A1).

Protocol Outline (NGS):

- DNA Extraction: Genomic DNA is extracted from a patient's blood or other tissue sample.
- Library Preparation: The DNA is fragmented, and adapters are ligated to the ends of the fragments to create a sequencing library.
- Target Enrichment: The coding exons and intron-exon boundaries of the target genes are selectively captured from the library using specific probes.

- Sequencing: The enriched library is sequenced on an NGS platform.
- Data Analysis: The sequencing reads are aligned to the human reference genome, and genetic variants within the target genes are identified and annotated. Pathogenic variants are confirmed by Sanger sequencing.

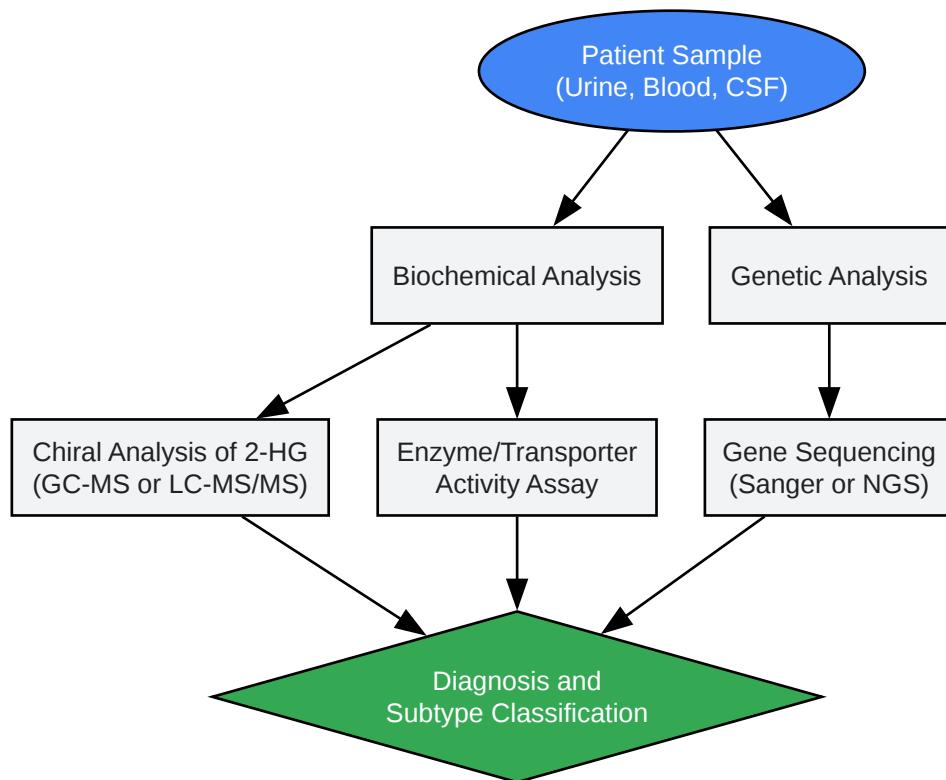
Visualizations



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Caption: Metabolic pathways affected in the different forms of **2-hydroxyglutaric aciduria**.

Caption: Key signaling pathways dysregulated by 2-hydroxyglutarate accumulation.



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Caption: A typical experimental workflow for the diagnosis of **2-hydroxyglutaric aciduria**.

Conclusion

2-Hydroxyglutaric acidurias are a group of complex neurometabolic disorders with distinct genetic and pathophysiological underpinnings. A thorough understanding of the molecular mechanisms, from gene mutation to enzymatic dysfunction and downstream cellular consequences, is paramount for the development of effective therapeutic strategies. This guide provides a comprehensive overview of the current knowledge, highlighting the central role of 2-hydroxyglutarate in disrupting fundamental cellular processes, including epigenetic regulation and key signaling pathways. Continued research into these mechanisms will be crucial for identifying novel therapeutic targets and improving outcomes for patients with these devastating conditions.

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